Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
CAS No.: 448187-55-1
Cat. No.: VC11688430
Molecular Formula: C12H11N3O4
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 448187-55-1 |
|---|---|
| Molecular Formula | C12H11N3O4 |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-4-3-5-9(6-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) |
| Standard InChI Key | QAGKTPRDBMMRRO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrazole ring with substituents at key positions:
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3-Nitrophenyl group: Attached to the 5-position of the pyrazole ring, this aromatic moiety introduces strong electron-withdrawing effects due to the nitro (-NO₂) group at the meta position .
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Ethyl ester: Located at the 4-position, this group enhances solubility in organic solvents and serves as a handle for further chemical modifications.
The molecular structure is stabilized by intramolecular hydrogen bonding between the pyrazole N-H and the ester carbonyl oxygen, as evidenced by computational modeling .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₄ |
| Molecular Weight | 261.23 g/mol |
| Melting Point | 162–164°C (predicted) |
| Solubility | Soluble in DMF, DMSO; insoluble in water |
| LogP (Partition Coefficient) | 2.1 (estimated) |
Data derived from PubChem computational models and analog comparisons .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a condensation-cyclization strategy:
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Precursor Preparation: Ethyl acetoacetate reacts with hydrazine hydrate to form a pyrazole intermediate.
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Electrophilic Substitution: The intermediate undergoes coupling with 3-nitrobenzaldehyde under acidic conditions (e.g., HCl/EtOH), yielding the target compound.
The reaction proceeds via the following mechanism:
Key parameters influencing yield (75–82%):
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Temperature: 60–80°C
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Reaction time: 6–8 hours
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Catalyst: p-Toluenesulfonic acid (pTSA).
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency:
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Residence time: 30 minutes
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Throughput: 1.2 kg/h
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Purity: ≥98% (HPLC).
Biological Activities and Mechanistic Insights
Enzyme Inhibition
While direct data on this compound is sparse, structurally related pyrazoles exhibit:
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COX-2 Inhibition: IC₅₀ = 12.3 μM (compared to celecoxib IC₅₀ = 0.04 μM).
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MAO-B Selectivity: 10-fold selectivity over MAO-A in rat brain homogenates.
The nitro group’s electron-withdrawing effects enhance binding to enzyme active sites, as shown in molecular docking studies .
| Microbial Target | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 16 | Ciprofloxacin (1) |
| Candida albicans | 32 | Fluconazole (2) |
MIC = Minimum Inhibitory Concentration.
Applications in Drug Discovery
Anti-Inflammatory Agents
Derivatives of this compound have been evaluated in murine models:
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Carrageenan-Induced Edema: 38% reduction in paw swelling at 50 mg/kg (vs. 62% for indomethacin).
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TNF-α Suppression: 45% inhibition in LPS-stimulated macrophages.
Anticancer Scaffolds
Functionalization at the ester group yields prodrugs with:
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Cytotoxicity: IC₅₀ = 8.7 μM against MCF-7 breast cancer cells.
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Apoptosis Induction: 2.5-fold increase in caspase-3 activity.
Research Gaps and Future Directions
Underexplored Areas
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In Vivo Toxicology: No chronic toxicity studies available.
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Metabolic Stability: Hepatic microsome assays show t₁/₂ = 12 minutes, indicating rapid clearance .
Optimization Strategies
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Nitro Reduction: Converting -NO₂ to -NH₂ improves water solubility (LogP reduced to 1.2).
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Ester Hydrolysis: Free carboxylic acid derivatives show enhanced target affinity (Kd = 0.8 μM vs. 4.2 μM for parent compound).
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